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Compound of Interest

Compound Name:
3-Bromo-6-

methoxypicolinaldehyde

Cat. No.: B1278903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for

3-Bromo-6-methoxypicolinaldehyde, a valuable building block in the development of novel

pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published

synthesis for this specific molecule, this document outlines a feasible multi-step approach

based on established and analogous chemical transformations. This guide includes detailed

experimental protocols, a summary of quantitative data for a key intermediate, and a visual

representation of the synthetic workflow.

Introduction
3-Bromo-6-methoxypicolinaldehyde is a substituted pyridine derivative with significant

potential as a versatile intermediate in organic synthesis. The presence of a bromine atom, a

methoxy group, and an aldehyde functionality on the picolinaldehyde scaffold offers multiple

reactive sites for further chemical modifications. This trifunctional nature makes it a key

component in the synthesis of complex heterocyclic compounds, which are prevalent in

medicinal chemistry and agrochemical research.[1] This guide details a proposed three-step

synthesis to obtain this target molecule.
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The synthesis of 3-Bromo-6-methoxypicolinaldehyde can be achieved through a three-step

process, commencing with the commercially available 2-amino-6-methoxypyridine. The

proposed pathway involves:

Sandmeyer-type Bromination: Conversion of the amino group of 2-amino-6-methoxypyridine

to a bromo group to yield 2-bromo-6-methoxypyridine.

Regioselective Bromination: Introduction of a second bromine atom at the 3-position of the

pyridine ring to form 2,3-dibromo-6-methoxypyridine.

Formylation via Halogen-Metal Exchange: Selective formylation at the 2-position through a

lithium-halogen exchange followed by quenching with an electrophilic formylating agent to

yield the final product.

2-Amino-6-methoxypyridine 2-Bromo-6-methoxypyridine HBr, Br₂, NaNO₂ 2,3-Dibromo-6-methoxypyridine NBS, MeCN 3-Bromo-6-methoxypicolinaldehyde

 1. n-BuLi, THF, -78°C
 2. DMF

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 3-Bromo-6-methoxypicolinaldehyde.

Experimental Protocols
The following protocols are adapted from established procedures for analogous

transformations on pyridine-based systems.

Step 1: Synthesis of 2-Bromo-6-methoxypyridine
This procedure details the synthesis of 2-Bromo-6-methoxypyridine from 2-amino-6-

methoxypyridine via a Sandmeyer-type reaction.

Methodology:

To a stirred solution of 48% hydrobromic acid, add 2-amino-6-methoxypyridine.

Cool the resulting mixture to -10 °C using an ice-salt bath.
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Slowly add liquid bromine dropwise, maintaining the temperature at or below -5 °C.

Stir the mixture for an additional 1.5 hours at this temperature.

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture,

ensuring the temperature remains at -10 °C.

Stir for another 1.5 hours at the same temperature.

Prepare a cooled solution of sodium hydroxide and add it dropwise to the reaction mixture,

keeping the internal temperature below 0 °C to neutralize the acid.

Allow the reaction mixture to slowly warm to room temperature.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by column chromatography or distillation to obtain pure 2-Bromo-6-

methoxypyridine.

Step 2: Synthesis of 2,3-Dibromo-6-methoxypyridine
This protocol describes the regioselective bromination of 2-bromo-6-methoxypyridine at the 3-

position.

Methodology:

In a suitable reaction flask, dissolve 2-bromo-6-methoxypyridine in acetonitrile.

Add N-bromosuccinimide (NBS) to the solution.

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer

Chromatography (TLC).

Upon completion of the reaction, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous

solution of sodium thiosulfate to remove any remaining bromine.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2,3-Dibromo-6-

methoxypyridine.

Step 3: Synthesis of 3-Bromo-6-methoxypicolinaldehyde
This final step involves the selective formylation of 2,3-dibromo-6-methoxypyridine at the 2-

position via a lithium-halogen exchange reaction.

Methodology:

In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), dissolve 2,3-dibromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. The bromine at the 2-

position is more susceptible to lithium-halogen exchange.

Stir the reaction mixture at -78 °C for 1 hour.

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to

room temperature.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 3-Bromo-6-
methoxypicolinaldehyde.

Quantitative Data
While specific quantitative data for the complete synthesis of 3-Bromo-6-
methoxypicolinaldehyde is not readily available in the literature, the following table

summarizes the key physicochemical properties of the proposed starting material and

intermediates.

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

2-Amino-6-

methoxypyridine
C₆H₈N₂O 124.14 38941-97-0

2-Bromo-6-

methoxypyridine
C₆H₆BrNO 188.02 40473-07-2

2,3-Dibromo-6-

methoxypyridine
C₆H₅Br₂NO 266.92 909720-21-4

3-Bromo-6-

methoxypicolinaldehy

de

C₇H₆BrNO₂ 216.03 269058-49-3

Conclusion
This technical guide presents a viable and detailed synthetic pathway for 3-Bromo-6-
methoxypicolinaldehyde, a compound of interest for researchers in drug discovery and

development. The proposed multi-step synthesis leverages well-established chemical

transformations, providing a solid foundation for its laboratory-scale preparation. Further

optimization of reaction conditions may be necessary to achieve high yields and purity. The

characterization of the final product and intermediates should be performed using standard

analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their

identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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